(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine
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Overview
Description
(3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their pharmacological properties. (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine could be investigated for its potential as a pharmaceutical agent.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The presence of the methoxybenzenesulfonyl group may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2-methoxybenzenesulfonyl)piperidine: Lacks the amine group at the 3-position.
(3S)-1-(2-methoxybenzenesulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
(3S)-1-(2-methoxybenzenesulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the piperidine ring, methoxybenzenesulfonyl group, and amine functionality at the 3-position distinguishes (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine from other similar compounds. This unique structure may confer specific chemical and biological properties that are valuable for various applications.
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
(3S)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m0/s1 |
InChI Key |
CYXVGTYTZABGEX-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@@H](C2)N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
Origin of Product |
United States |
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